Cas no 851977-81-6 (N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide)

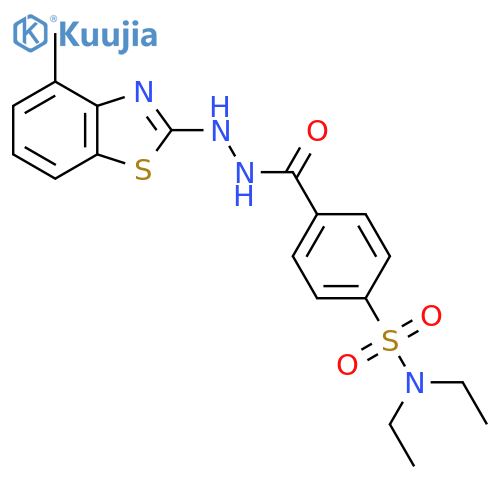

851977-81-6 structure

商品名:N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide

- F0642-0010

- N,N-diethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide

- 851977-81-6

- AKOS024590519

- N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

- CHEMBL591634

- SJ000238601

- N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide

-

- インチ: 1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-11-9-14(10-12-15)18(24)21-22-19-20-17-13(3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)

- InChIKey: JBAQILCZTJMFNQ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NNC2=NC3C(C)=CC=CC=3S2)=O)=CC=1)(N(CC)CC)(=O)=O

計算された属性

- せいみつぶんしりょう: 418.11333292g/mol

- どういたいしつりょう: 418.11333292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 128Ų

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0642-0010-2mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-25mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-10mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-10μmol |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-4mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-15mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-1mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-3mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-5mg |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-0010-20μmol |

N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |

851977-81-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Ping Tong Food Funct., 2020,11, 628-639

851977-81-6 (N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量